4,5-Dimethoxyisophthalaldehyde
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Overview
Description
4,5-Dimethoxyisophthalaldehyde is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . It is a derivative of isophthalaldehyde, characterized by the presence of two methoxy groups at the 4 and 5 positions on the benzene ring. This compound is primarily used in various chemical synthesis processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxyisophthalaldehyde typically involves the formylation of 4,5-dimethoxybenzene. One common method includes the use of Vilsmeier-Haack reaction, where 4,5-dimethoxybenzene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4,5-Dimethoxyisophthalic acid.
Reduction: 4,5-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethoxyisophthalaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxyisophthalaldehyde is primarily based on its ability to undergo various chemical reactions. The aldehyde groups can form Schiff bases with amines, which are crucial in many biochemical processes. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Isophthalaldehyde: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
Phthalaldehyde: Another isomer with different substitution patterns, leading to distinct reactivity and applications.
Terephthalaldehyde: Similar structure but with aldehyde groups at different positions, affecting its chemical behavior.
Uniqueness: 4,5-Dimethoxyisophthalaldehyde is unique due to the presence of methoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4,5-dimethoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-7(5-11)3-8(6-12)10(9)14-2/h3-6H,1-2H3 |
InChI Key |
JLBYWHRVEFWQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)C=O |
Origin of Product |
United States |
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